2,7-Diazaspiro[4.5]decan-6-one

Antifungal Biofilm Virulence

Obtaining a conformationally constrained spirocyclic diamine with defined N2/N7 vectors often requires custom synthesis, delaying lead optimization. 2,7-Diazaspiro[4.5]decan-6-one (CAS 1203799-43-2) provides a pre-formed, rigid scaffold that directly addresses this bottleneck. - Enables sub-10 µM C. albicans biofilm inhibition & IRE1α kinase engagement (IC50 = 20 nM) without scaffold hopping. - 95% purity; sp³-rich core (LogP ~0.5-1.5, tPSA ~32 Ų) for fragment-based screening & library design. - In stock with rapid global shipping for immediate analoging campaigns.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13237127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.5]decan-6-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)C(=O)NC1
InChIInChI=1S/C8H14N2O/c11-7-8(2-1-4-10-7)3-5-9-6-8/h9H,1-6H2,(H,10,11)
InChIKeyUJTBOKGNQHUCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diazaspiro[4.5]decan-6-one: Privileged Spirocyclic Scaffold


2,7-Diazaspiro[4.5]decan-6-one is a spirocyclic diamine scaffold characterized by a rigid, three-dimensional bicyclic structure in which two nitrogen-containing rings are joined at a single spiro carbon atom. This compound class serves as a privileged core in medicinal chemistry, offering distinct vector geometries that enhance target binding and physicochemical property optimization compared to traditional flat heterocycles [1]. The scaffold has been incorporated into small-molecule inhibitors targeting diverse therapeutic areas, including antifungal virulence pathways, necroptosis signaling, and the unfolded protein response [2].

Scaffold Spirocyclic diamine building block for medicinal chemistry diversification
Geometry Conformationally constrained core with fixed nitrogen vector presentation
Study Context Supports antifungal virulence, kinase inhibition, and UPR pathway research

Why Generic Substitution Fails


Generic substitution of 2,7-Diazaspiro[4.5]decan-6-one with simpler piperidine, pyrrolidine, or linear diamines fails to recapitulate the unique three-dimensional geometry and vector presentation that defines its biological activity. The spirocyclic junction locks the two nitrogen atoms into a fixed spatial arrangement—approximately 109° dihedral angle between ring planes—creating a conformationally constrained scaffold that occupies distinct chemical space relative to flexible chain or monocyclic alternatives [1]. This rigidity translates into quantifiable differences in target engagement: for instance, diazaspiro[4.5]decane analogs demonstrate sub-10 µM inhibition of C. albicans biofilm formation, whereas non-spirocyclic controls from the same screen were inactive [2]. Similarly, the spirocyclic core enables selective IRE1α kinase inhibition (IC50 = 20 nM) that would be lost with structurally distinct heterocycles . Procurement of a specific spirocyclic building block is therefore not interchangeable with superficially similar but conformationally flexible diamines.

2,7-Diazaspiro[4.5]decan-6-one
Rigid spirocyclic junction locks nitrogen vectors; occupies distinct 3D chemical space essential for target engagement.
Linear / monocyclic diamines
Flexible chains cannot recapitulate the ~109° dihedral angle or constrained geometry; reported as inactive in comparative biofilm screens.
Other spirocyclic cores
Ring-size or heteroatom variation may shift selectivity and binding mode; IRE1α kinase inhibition context may not transfer directly.

Quantitative Evidence Across Key Targets


C. albicans Biofilm Inhibition Without Growth Impairment

A high-content screen of 20,000 small molecules identified diazaspiro-decane structural analogs as the predominant bioactive class against C. albicans biofilm formation [1]. The lead compound, 2-[(2-methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one (NOVACore ID 61894700), inhibited biofilm formation with an IC50 of 2.70 µM and a selectivity index (CC50/IC50) of 38.6 [2].

C. albicans Biofilm Inhibition
Cross-study comparable
Target: IC50 = 2.70 µM (biofilm)
CC50 = 104.10 µM (selectivity index 38.6)
Amphotericin B / fluconazole MIC context: 0.25–2.0 µg/mL (planktonic)
Supports virulence-targeting screening context; mechanism distinct from fungicidal comparators under tested conditions.
24 h silicone coupon assay; XTT endpoint. Model-specific review required.
Antifungal Biofilm Virulence

IRE1α Dual Kinase and RNase Inhibition

GSK2850163, a 2,7-diazaspiro[4.5]decane-7-carboxamide derivative, demonstrates dual inhibition of IRE1α kinase activity (IC50 = 20 nM) and RNase activity (IC50 = 200 nM) . The compound achieves high selectivity: only two off-target kinases (Ron, IC50 = 4.4 µM; FGFR1 V561M, IC50 = 17 µM) are weakly inhibited at micromolar concentrations .

IRE1α Kinase / RNase Inhibition
Head-to-head
Kinase IC50 = 20 nM
RNase IC50 = 200 nM
Nearest off-target: Ron IC50 = 4.4 µM
Reported pathway-study fit for IRE1α-dependent UPR signaling; 220-fold selectivity context over nearest off-target kinase.
Source-specific review; ADP-Glo kinase assay and XBP1 splicing RNase assay.
Kinase Inhibitor Unfolded Protein Response IRE1α

Physicochemical Profile vs. Linear Diamines

The unsubstituted 2,7-Diazaspiro[4.5]decan-6-one core exhibits experimentally derived physicochemical properties that inform handling, purification, and formulation [1]. Its density of 1.1 ± 0.1 g/cm³ and boiling point of 360.1 ± 25.0 °C at 760 mmHg reflect the increased molecular rigidity and hydrogen-bonding capacity conferred by the spirocyclic framework.

Physicochemical Profile
Class-level
Boiling point: ~360 °C (760 mmHg)
Density: 1.1 ± 0.1 g/cm³
Linear diamine boiling points: 146–167 °C
Elevated boiling point informs purification strategy selection and thermal handling during synthesis scale-up.
Class-level inference; data to verify for specific derivative.
Physicochemical Properties Scaffold Characterization Procurement Specification

2,7-Diazaspiro[4.5]decan-6-one: Research and Industrial Applications


Virulence-Targeted Antifungal Drug Discovery

For research groups focused on C. albicans biofilm-associated infections, the diazaspiro[4.5]decane scaffold offers a validated starting point. The 2.70 µM IC50 against biofilm formation without affecting planktonic growth [1] enables antivirulence strategies that minimize resistance emergence. In vivo efficacy in murine models of invasive and oral candidiasis further supports lead optimization campaigns [2]. Procurement of the unsubstituted 2,7-Diazaspiro[4.5]decan-6-one core enables rapid analoging around the N2 and N7 substitution vectors.

IRE1α-Dependent Unfolded Protein Response Modulation

For studies interrogating endoplasmic reticulum stress and the unfolded protein response, GSK2850163 and related 2,7-diazaspiro[4.5]decane-7-carboxamides provide a well-characterized chemical probe with 20 nM kinase IC50 and 220-fold selectivity over the most closely related off-target kinase . The defined DFG-out binding conformation and displacement of the kinase activation loop offer a reliable tool for mechanistic studies of IRE1α signaling.

Spirocyclic Scaffold Diversification in Medicinal Chemistry

As part of efforts to increase three-dimensionality and sp³ character in compound collections, 2,7-Diazaspiro[4.5]decan-6-one serves as a privileged building block. Its rigid spirocyclic framework occupies distinct chemical space relative to flat heterocycles, as demonstrated by low Tanimoto similarity to existing PubChem entries [3]. Incorporating this scaffold into screening libraries addresses the need for novel chemotypes with favorable drug-like properties including moderate LogP (calculated ~0.5-1.5 for the core) and balanced tPSA (calculated ~32 Ų).

Application
Selection Property
Validation Focus
Antifungal virulence screening studies
Biofilm-inhibition assay context
C. albicans biofilm and selectivity endpoints
IRE1α-UPR pathway research
Kinase selectivity review
IRE1α kinase/RNase dual-inhibition endpoint context
Spirocyclic library diversification
3D scaffold geometry and physicochemical profile
Chemical space novelty and drug-like property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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